6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the isoxazolo[5,4-b]pyridine core through a cyclization reaction, followed by the introduction of the furan and methoxyphenyl groups via coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which can enhance reaction efficiency and reduce waste. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-6-(2-FURYL)-N-(2-METHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: This compound shares a similar core structure but differs in the presence of a thieno ring instead of an isoxazolo ring.
6-(2-FURYL)-3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE: This compound has a trifluoromethyl group instead of a methoxyphenyl group.
Uniqueness
6-(2-FURYL)-N~4~-(3-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15N3O4/c1-11-17-14(18(23)20-12-5-3-6-13(9-12)24-2)10-15(16-7-4-8-25-16)21-19(17)26-22-11/h3-10H,1-2H3,(H,20,23) |
InChI Key |
VLLVTGHRROWGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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